![molecular formula C4H7N3 B15310911 1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
1,2,5-Triazaspiro[2.4]hept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Triazaspiro[24]hept-1-ene is a unique chemical compound characterized by its spirocyclic structure, which includes a three-membered ring fused to a seven-membered ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Triazaspiro[2.4]hept-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable diazirine precursors. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced reactors and purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Triazaspiro[2.4]hept-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
1,2,5-Triazaspiro[2.4]hept-1-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for investigating protein-protein interactions.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,5-Triazaspiro[2.4]hept-1-ene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules upon activation, such as through photoaffinity labeling. This allows it to be used as a probe for studying molecular interactions and identifying potential drug targets.
Comparison with Similar Compounds
Similar Compounds
Azaspiro[2.3]hex-1-ene: Another spirocyclic compound with similar structural features but a different ring size.
Spiro[cyclopropane-1,2′-steroids]: Compounds with a spirocyclic structure linked to steroidal frameworks.
Uniqueness
1,2,5-Triazaspiro[2.4]hept-1-ene is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C4H7N3 |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
1,2,6-triazaspiro[2.4]hept-1-ene |
InChI |
InChI=1S/C4H7N3/c1-2-5-3-4(1)6-7-4/h5H,1-3H2 |
InChI Key |
OKDZCESOXABOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B15310834.png)
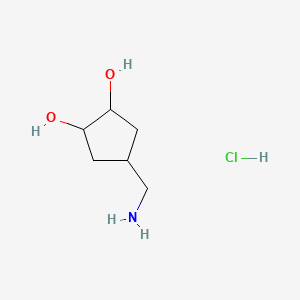
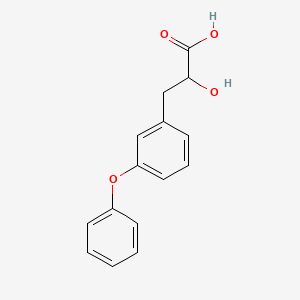

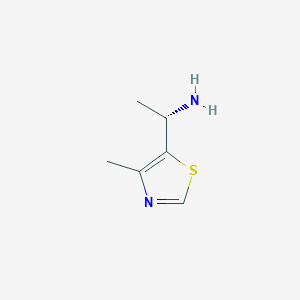
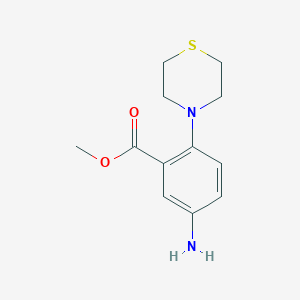
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
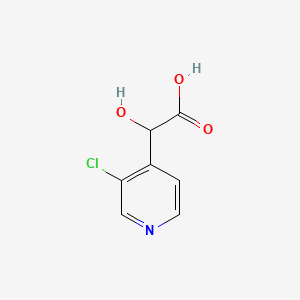
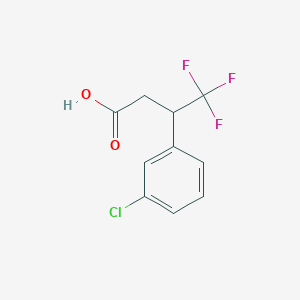
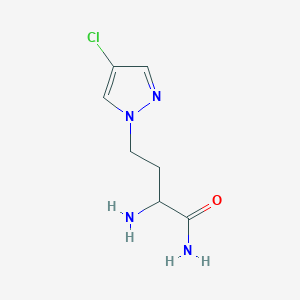
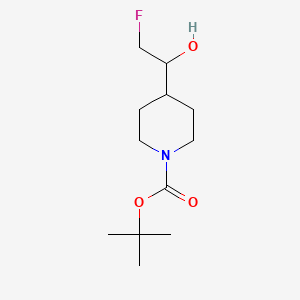
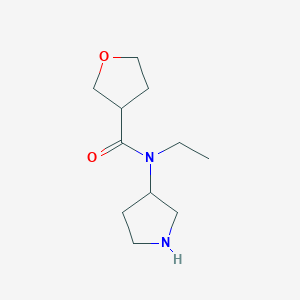
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)
